Selenanthrene, octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenanthrene, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the selenophene family, which is a class of organic compounds containing selenium atoms in their structure. Selenanthrene, octafluoro- is a highly fluorinated derivative of selenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) that contains a selenium atom in its structure.
Wissenschaftliche Forschungsanwendungen
Selenanthrene, octafluoro- has been studied extensively for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Additionally, selenanthrene, octafluoro- has been studied for its potential use as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of selenanthrene, octafluoro- is not well understood. However, it is believed that its unique structure and fluorination pattern contribute to its potential applications in various fields of science. The selenium atom in its structure may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of selenanthrene, octafluoro- have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro and in vivo studies. Further studies are needed to determine its potential toxicity and effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using selenanthrene, octafluoro- in lab experiments is its unique properties, which may contribute to its potential applications in various fields of science. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of selenanthrene, octafluoro-. One potential direction is the investigation of its potential applications in organic electronics, such as OLEDs and organic solar cells. Another potential direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to determine its potential toxicity and effects on biological systems.
Synthesemethoden
The synthesis of selenanthrene, octafluoro- involves the reaction of selenanthrene with octafluorocyclopentene in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which results in the formation of selenanthrene, octafluoro-. This method has been reported to have a high yield and is relatively simple to perform.
Eigenschaften
CAS-Nummer |
16259-99-7 |
---|---|
Molekularformel |
C12F8Se2 |
Molekulargewicht |
454.1 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octafluoroselenanthrene |
InChI |
InChI=1S/C12F8Se2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
InChI-Schlüssel |
NLLUAIGTRYPSKC-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C2C(=C1F)[Se]C3=C(C(=C(C(=C3[Se]2)F)F)F)F)F)F)F |
Synonyme |
Octafluoroselenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.